molecular formula C18H23N3O2S B2724403 2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1795418-85-7

2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2724403
CAS No.: 1795418-85-7
M. Wt: 345.46
InChI Key: AKTGRQKTQIQKMZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that features a benzylthio group, a tetrahydro-2H-pyran-4-yl moiety, and a pyrazolyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with sodium thiolate under anhydrous conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the reaction of tetrahydro-2H-pyran-4-ylmethyl chloride with the pyrazole derivative.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(14-24-13-16-4-2-1-3-5-16)20-17-10-19-21(12-17)11-15-6-8-23-9-7-15/h1-5,10,12,15H,6-9,11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTGRQKTQIQKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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